molecular formula C9H11NO3 B11808613 Methyl 2-(3-methoxypyridin-2-YL)acetate

Methyl 2-(3-methoxypyridin-2-YL)acetate

Cat. No.: B11808613
M. Wt: 181.19 g/mol
InChI Key: NJBDYMRCNLDZRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxypyridin-2-yl)acetate typically involves the esterification of 2-(3-methoxypyridin-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-methoxypyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and the ester functionality play crucial roles in its reactivity and interaction with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-methoxypyridin-2-yl)acetate is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications .

Biological Activity

Methyl 2-(3-methoxypyridin-2-YL)acetate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO3 and a molecular weight of approximately 181.19 g/mol. It features a methoxy group attached to a pyridine ring, which enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

The biological activity of this compound is likely mediated through its interactions with biological targets:

  • Binding Affinity : Research is ongoing to determine the binding affinity of this compound with specific receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic applications.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have identified that modifications in the pyridine ring can significantly affect biological activity. For instance, the position of substituents like methoxy groups can influence reactivity and solubility, impacting overall efficacy .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaNotable Features
Methyl 2-(5-hydroxy-3-methoxypyridin-2-YL)acetateC10H11NO4Hydroxyl group instead of bromine; different reactivity
Methyl 2-(5-bromopyridin-3-YL)acetateC9H10BrNO3Lacks methoxy group; simpler structure
Methyl 2-(6-methoxy-pyridin-3-YL)acetateC10H11NO3Different position of methoxy group; affects reactivity

The presence and position of the methoxy group in this compound significantly influence its biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyridine derivatives similar to this compound:

  • Prostate Cancer Cell Line Study : A study focused on a library of pyridine derivatives demonstrated that certain modifications led to significant inhibition of androgen receptor-mediated transcription in prostate cancer cell lines. This suggests that similar compounds could be effective in targeting hormone-dependent cancers .
  • Antimicrobial Activity Assessment : While specific studies on this compound's antimicrobial properties are scarce, related compounds have shown promising results against various bacterial strains, indicating a potential area for further exploration.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-(3-methoxypyridin-2-yl)acetate

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-5-10-7(8)6-9(11)13-2/h3-5H,6H2,1-2H3

InChI Key

NJBDYMRCNLDZRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)CC(=O)OC

Origin of Product

United States

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